molecular formula C22H22N4O2 B2771818 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 900900-93-8

2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

Cat. No.: B2771818
CAS No.: 900900-93-8
M. Wt: 374.444
InChI Key: LATBTIFQBNNMHG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a polycyclic aromatic compound containing a pyrazole ring fused with a pyrimidine ring . The pyrazolo[1,5-a]pyrimidine core is often found in bioactive molecules and has been the subject of many synthetic studies .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the positions of the phenyl groups and the aminoethoxyethanol group on the pyrazolo[1,5-a]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the amino group could participate in condensation reactions, and the ethoxy groups could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings like this one are expected to have relatively high melting points and low solubility in water .

Scientific Research Applications

Cyclization Reactions and Mechanisms

One area of focus is the exploration of cyclization reactions and mechanisms. For example, the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative in the presence of pyridine in ethanol can lead to the formation of ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate and its isomers, which through heating cyclize to diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate. Such reactions are crucial for understanding the formation of pyrazolopyrimidine derivatives and their potential applications in synthesizing new chemical entities (Saito et al., 1974).

Synthesis and Structural Analysis

The synthesis of novel compounds based on pyrazolopyrimidine structures is another significant area of research. For instance, the study on C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines sheds light on the synthesis process and the properties of these compounds. Such studies contribute to the development of new methodologies for constructing complex heterocyclic compounds, which could have various applications in drug discovery and development (Danagulyan et al., 2011).

Applications in Medicinal Chemistry

Research into pyrazolopyrimidine derivatives extends into medicinal chemistry, where these compounds are investigated for their biological activities. For example, the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents illustrate the potential therapeutic applications of these molecules. Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action (Rahmouni et al., 2016).

Future Directions

The future research on this compound could involve studying its biological activities, given the known activities of other pyrazolo[1,5-a]pyrimidine derivatives. It could also involve exploring its potential uses in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that plays a crucial role in energy production within cells.

Mode of Action

It can be inferred from related compounds that it may interact with its target, possibly atp synthase, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the energy production process within the cell.

Properties

IUPAC Name

2-[2-[(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-15-20(18-9-5-2-6-10-18)25-22-19(16-24-26(21)22)17-7-3-1-4-8-17/h1-10,15-16,23,27H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATBTIFQBNNMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCCOCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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